molecular formula C8H12N2 B3321403 N-ethyl-4-methylpyridin-3-amine CAS No. 1341889-55-1

N-ethyl-4-methylpyridin-3-amine

Cat. No.: B3321403
CAS No.: 1341889-55-1
M. Wt: 136.19
InChI Key: UHNQPPUUIATJFS-UHFFFAOYSA-N
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Description

Contextual Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, playing a vital role in numerous scientific and industrial fields. tandfonline.comresearchgate.net Structurally analogous to benzene (B151609), pyridine features a six-membered aromatic ring where a nitrogen atom replaces one carbon-hydrogen (C-H) group. tandfonline.comglobalresearchonline.net This nitrogen atom imparts distinct properties, including basicity and the ability to act as a ligand and a polar, aprotic solvent. globalresearchonline.netacs.org

The true significance of pyridine derivatives lies in their vast and diverse biological activities. tandfonline.comresearchgate.net This has made them indispensable scaffolds in medicinal chemistry for the development of pharmaceuticals. researchgate.netsarchemlabs.com Compounds incorporating the pyridine nucleus have been shown to possess antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antioxidant properties, among others. tandfonline.comresearchgate.net Prominent examples of pyridine-based drugs include nicotinamide (B372718) (Vitamin B3), the tuberculosis antibiotic isoniazid, and the anti-diabetic medication glipizide. sarchemlabs.com Beyond medicine, pyridine derivatives are crucial as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals. sarchemlabs.comresearchgate.net Their utility as catalysts and reagents in complex organic syntheses further underscores their importance in the chemical sciences. globalresearchonline.netsarchemlabs.com

Historical Development of Research on N-ethyl-4-methylpyridin-3-amine and Analogues

The history of pyridine chemistry dates back to the 19th century. Impure pyridine was first isolated from coal tar, and its structure was determined decades later. wikipedia.org A landmark achievement was the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. globalresearchonline.netwikipedia.org This was followed by the development of seminal synthetic methods that are still fundamental to pyridine chemistry, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.org

Specific research into this compound is not extensively documented in early literature. Its history is intrinsically linked to the development and synthesis of its parent compound, 3-amino-4-methylpyridine (B17607). This analogue gained importance as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. google.com Patented methods for producing 3-amino-4-methylpyridine have involved multi-step syntheses starting from precursors like 2,5-dichloro-3-cyano-4-picoline or nitration of 4-methylpyridine (B42270) followed by reduction. google.com More recent methods focus on simpler, higher-yield routes, such as the one-step reaction of 4-methylpyridine-3-boronic acid with an ammonia (B1221849) source. google.com The study of this compound itself appears to be a more contemporary endeavor, likely driven by the ongoing search for new pharmaceutical building blocks and derivatives with novel properties. Today, it is available commercially as a research chemical, often in its hydrochloride salt form. biosynth.com

Table 1: Foundational Pyridine Synthesis Methods

Synthesis Method Year Reported Description
Ramsay Synthesis 1876 The first synthesis of a heteroaromatic compound, involving the reaction of acetylene and hydrogen cyanide in a red-hot iron-tube furnace. globalresearchonline.netwikipedia.org
Hantzsch Pyridine Synthesis 1881 A multicomponent reaction typically using a β-keto acid, an aldehyde, and ammonia to produce dihydropyridine, which is then oxidized. wikipedia.org

| Chichibabin Pyridine Synthesis | 1924 | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org |

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for pyridine derivatives is vibrant and focused on addressing significant global challenges, particularly in medicine and materials science. While direct research on this compound is not widespread, its structural motifs place it at the intersection of several key trends for aminopyridine analogues.

A major focus is the development of novel anticancer agents. nih.gov Researchers are designing and synthesizing new pyridine hybrids, for instance by fusing the pyridine ring with other heterocyclic systems like pyran, pyrimidine, and pyrazole, to create compounds with enhanced antiproliferative activity against various cancer cell lines. nih.gov Another critical area is the fight against antimicrobial resistance. Pyridine derivatives are being actively investigated for their potential to inhibit multidrug-resistant (MDR) pathogens, with their inherent water solubility being an advantageous property for drug design. nih.gov

A cutting-edge trend in synthetic chemistry is "skeletal editing," which involves the targeted replacement of an atom within a molecular scaffold. rsc.org A recently reported pyridine-to-benzene transformation allows for the direct installation of a wide variety of functional groups by effectively transmuting the ring's nitrogen atom into a carbon atom. rsc.org This powerful strategy opens up new pathways for creating novel molecular architectures. For a compound like this compound, its value lies in its potential as a versatile building block or intermediate for creating more complex molecules tailored for these applications. Its structure could be modified for inclusion in new kinase inhibitors, where pyridine rings are often a key feature, or used in the synthesis of novel ligands for coordination chemistry. mdpi.com

Unaddressed Research Questions and Future Scholarly Endeavors

Despite the broad importance of pyridine derivatives, this compound remains a relatively understudied compound, presenting several opportunities for future research.

A primary unaddressed question is the intrinsic biological activity of this compound itself. A comprehensive screening of its pharmacological properties could reveal potential applications and guide the synthesis of new derivatives. Furthermore, the development of more efficient and environmentally friendly ("green") synthesis routes for this compound and its analogues is a worthwhile endeavor, aligning with broader trends in sustainable chemistry. wikipedia.org

Future scholarly work could focus on its application as a specialized building block. For example, its structure could be incorporated into novel heterocyclic systems or used to synthesize libraries of related compounds for high-throughput screening against therapeutic targets. Exploring its potential as a ligand in coordination chemistry is another promising avenue, as pyridine-based ligands are crucial in catalysis and materials science. mdpi.com A thorough characterization of its physicochemical properties, beyond the basic data currently available, would also be invaluable for its application in both academic and industrial research.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound hydrochloride 1790141-68-2 C₈H₁₃ClN₂ 172.65
n-Ethyl-3-methylpyridin-2-amine Not Available C₈H₁₂N₂ 136.20
4-(Ethylaminomethyl)pyridine 33403-97-3 C₈H₁₂N₂ 136.19

| 3-Amino-4-methylpyridine | 13430-10-3 | C₆H₈N₂ | 108.14 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-10-8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPPUUIATJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 4 Methylpyridin 3 Amine and Its Derivatives

Direct Synthesis Routes for N-ethyl-4-methylpyridin-3-amine

The direct synthesis of this compound is typically achieved via multistep pathways, although advancements in one-pot reactions and catalytic methods offer more streamlined alternatives.

The most common conventional approach to synthesizing this compound is a two-step process:

Synthesis of the precursor, 3-amino-4-methylpyridine (B17607): This key intermediate can be prepared from various starting materials. A notable method involves the use of 4-methylpyridine-3-boronic acid as a raw material. google.com

N-ethylation of 3-amino-4-methylpyridine: The primary amine, 3-amino-4-methylpyridine, can then be ethylated using a suitable ethylating agent. This is a standard N-alkylation reaction where the nitrogen atom acts as a nucleophile. chemguide.co.uk Common ethylating agents include ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. An alternative method involves heating the amine with the ethylating agent in a pressure vessel. orgsyn.org The reaction converts the primary amine into a secondary amine. chemguide.co.uk

Modern synthetic chemistry aims to improve efficiency by reducing the number of synthetic steps. For the synthesis of the precursor, 3-amino-4-methylpyridine, a novel one-step reaction has been developed. This method utilizes 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia (B1221849) source, proceeding in the presence of a metal oxide catalyst. google.com This approach simplifies the process, avoiding the lengthy routes and harsh conditions of more traditional methods. google.com

While a direct one-pot synthesis of this compound from a simpler precursor is not widely documented, the principles of one-pot reactions, which combine multiple reaction steps in a single reactor, are well-established. olemiss.eduresearchgate.netresearchgate.net A hypothetical one-pot synthesis could involve the in-situ formation of 3-amino-4-methylpyridine followed immediately by N-ethylation without isolating the intermediate.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and its precursors.

For the synthesis of the precursor, 3-amino-4-methylpyridine, various metal oxides have been shown to effectively catalyze the reaction between 4-methylpyridine-3-boronic acid and an ammonia source. google.com These reactions are typically carried out at room temperature, offering a mild and efficient pathway to the key intermediate. google.com

For the N-ethylation step, transition-metal-catalyzed reactions provide a green and efficient alternative to traditional methods. nih.gov These "borrowing hydrogen" reactions use alcohols, such as ethanol (B145695), as the alkylating agent, with water being the only byproduct. researchgate.net Ruthenium, iridium, and copper-based catalysts have been successfully employed for the N-alkylation of various amines with alcohols. nih.govresearchgate.netresearchgate.net For instance, ruthenium complexes have been used for the N-methylation of amines with methanol (B129727) under weak base conditions, a methodology that could be adapted for N-ethylation with ethanol. nih.gov

Table 1: Catalytic Synthesis of 3-Amino-4-methylpyridine google.com
CatalystAmmonia SourceSolventReaction TimeYield
Silver SuboxideAmmoniacal LiquorMethanol/Water1h95%
Cobalt OxideAmmonium (B1175870) Acetate (B1210297)Methanol/Water4h88%
Red Copper OxideVolatile SaltWater4h86%
Cupric OxideAmmonium Sulfate (B86663)Acetonitrile (B52724)/Water4h85%

Synthesis of this compound Derivatives and Analogues

Starting from this compound, a variety of derivatives can be synthesized by modifying the secondary amine or by introducing new functional groups onto the pyridine (B92270) ring.

N-Alkylation: The secondary amine of this compound can undergo further alkylation to yield a tertiary amine. Reaction with an alkyl halide would replace the remaining hydrogen on the nitrogen atom. If a fourth alkyl group is added, a quaternary ammonium ion is formed. youtube.comlibretexts.org

N-Acylation: this compound can be readily acylated to form N-substituted amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). researchgate.netchemguide.co.uk The reaction is an example of nucleophilic addition-elimination, where the amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk This reaction is often used to protect amine groups during multistep syntheses. researchgate.net Iodine has been shown to be an effective catalyst for N-acylation under solvent-free conditions. researchgate.net Continuous-flow methods using acetonitrile as a safe acetylating agent over an alumina (B75360) catalyst have also been developed for the N-acetylation of various amines. researchgate.net

Table 2: Examples of N-Acylation Reactions
Acylating AgentProductReaction Type
Acetyl ChlorideN-acetyl-N-ethyl-4-methylpyridin-3-amineN-Acetylation vedantu.com
Benzoyl ChlorideN-benzoyl-N-ethyl-4-methylpyridin-3-amineN-Benzoylation researchgate.net
Acetic AnhydrideN-acetyl-N-ethyl-4-methylpyridin-3-amineN-Acetylation researchgate.net

Introducing new functional groups onto the pyridine ring of this compound allows for the synthesis of a wide array of analogues. The position of substitution is directed by the existing amino and methyl groups. General electrophilic aromatic substitution reactions can be employed, although the reaction conditions must be carefully chosen to avoid side reactions at the amine.

For instance, the synthesis of various substituted isothiazolo[5,4-b]pyridines has been achieved through the nucleophilic displacement of a chloro group, which can be a versatile handle for introducing different amino functionalities. researchgate.net Similarly, methods for synthesizing thiopyridines and thienopyridines from substituted pyridine precursors have been reported, which could be adapted for the derivatization of this compound. researchgate.net

Cross-Coupling Reactions for Arylation/Het-arylation (e.g., Suzuki Coupling)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for synthesizing carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in creating aryl amines from the coupling of amines with aryl halides. wikipedia.org The development of this method has significantly broadened the scope of C-N bond formation, offering a more efficient alternative to traditional methods. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the reaction steps. youtube.com These ligands have been crucial in expanding the reaction's applicability to a wide range of amine and aryl halide substrates. youtube.com

For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized Buchwald-Hartwig amination conditions have been successfully applied, utilizing a palladium catalyst with a suitable ligand and base. This approach has proven effective for the arylation of various amines, yielding the desired products in moderate to good yields. nih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. wikipedia.orgyoutube.com The key steps are:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. wikipedia.orgyoutube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, followed by deprotonation with a base. wikipedia.org

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

ReactionCatalyst SystemKey Features
Buchwald-Hartwig AminationPalladium catalyst with phosphine ligandsForms C-N bonds by coupling amines and aryl halides. wikipedia.orgyoutube.com
Suzuki CouplingPalladium catalystWhile typically for C-C bonds, illustrates the versatility of Pd-catalyzed cross-coupling. researchgate.net

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.tr This reaction is a fundamental transformation in organic chemistry for the synthesis of imine derivatives. dergipark.org.trscience.gov

The formation of Schiff bases from aminopyridines has been explored for the development of various compounds. researchgate.net For instance, new heterocyclic Schiff bases have been synthesized from the reaction of 4-[(pyridin-4-ylmethylene)amino]phenol with fatty acids. researchgate.net The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine. dergipark.org.tr

The stability of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound. libretexts.org Imines derived from ammonia and aldehydes can be unstable and prone to polymerization, while N-substituted imines (Schiff bases) are generally more stable. libretexts.org

The reaction mechanism for Schiff base formation is outlined below:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: A molecule of water is eliminated to form the C=N double bond of the imine.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a significant class of compounds in medicinal chemistry and are commonly synthesized by reacting a sulfonyl chloride with a primary or secondary amine. libretexts.org This reaction provides a direct route to the sulfonamide linkage. sigmaaldrich.com

The synthesis of sulfonamide derivatives of aminopyridines has been reported through various methods. For example, heterocyclic sulfonamides of aminopyridine have been prepared by reacting 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline solution. researchgate.net Microwave-assisted synthesis has also been employed for the sulfonylation of amines, offering a rapid and efficient method. rsc.org

The general procedure for the synthesis of sulfonamides involves the following steps:

Nucleophilic Attack: The amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Elimination of Chloride: A chloride ion is eliminated.

Deprotonation: A base is often used to neutralize the generated HCl and facilitate the reaction.

ReactantsReagentProductKey Features
AmineSulfonyl ChlorideSulfonamideForms a stable S-N bond. libretexts.org
2-AminopyridineTosyl ChlorideHeterocyclic SulfonamideSynthesis in aqueous alkaline solution. researchgate.net
Aminep-Toluenesulfonyl chlorideSulfonamideMicrowave-assisted, solvent-free conditions. rsc.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in pharmaceutical chemistry. Various strategies have been developed for the stereoselective synthesis of chiral piperidines and other nitrogen-containing heterocycles. rsc.org

One approach involves the use of biocatalysts, such as transaminases, for the asymmetric synthesis of (R)-3-amino piperidine (B6355638) derivatives. scispace.com This method offers high optical purity and can be performed under mild, environmentally friendly conditions. scispace.com Another strategy utilizes a rhodium-catalyzed asymmetric reductive Heck reaction to produce enantioenriched 3-substituted tetrahydropyridines from pyridine and boronic acids. snnu.edu.cn This method provides access to a wide range of chiral 3-piperidines with high yield and enantioselectivity. snnu.edu.cn

Furthermore, multi-enzyme cascades have been designed for the stereoselective synthesis of semi-protected 3-aminopiperidines from readily available amino alcohols. rsc.org This one-pot approach streamlines the reaction process and prevents the racemization of key intermediates, leading to products with high enantiopurity. rsc.org Established chemical routes, such as the hydrogenation of 3-aminopyridine, also contribute to the synthesis of these chiral structures, although they may lack the chiral control offered by more modern methods. rsc.org

Optimization of Synthetic Processes

The optimization of synthetic routes is crucial for the development of practical and sustainable chemical manufacturing. This involves improving efficiency, scalability, and adhering to the principles of green chemistry.

Development of Efficient and Scalable Synthetic Procedures

The development of efficient and scalable synthetic processes is a key focus in modern organic synthesis. For pyridine derivatives, various techniques have been developed to create novel compounds, including multicomponent one-pot reactions. researchgate.net These methods offer advantages such as high yields, pure products, and shorter reaction times. nih.gov

For the synthesis of aminopyridines, methods have been developed to improve upon classical approaches. For instance, a process for preparing 4-(secondary or tertiary)aminopyridines utilizes a pyridine betaine (B1666868) intermediate, which offers savings in reagents and simplified product separations. google.com Another method describes the preparation of aminopyridines from picoline through a series of reactions including peroxidation, esterification, hydrazinolysis, and rearrangement, with each step demonstrating high yield and suitability for industrial operation. google.com

The use of microwave-assisted synthesis has also been recognized as an efficient tool in organic synthesis, providing advantages in terms of reaction time and yield for the preparation of pyridine derivatives. nih.govresearchgate.net

Evaluation of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The 12 principles of green chemistry provide a framework for chemists to develop more sustainable synthetic methods. youtube.comyoutube.com

In the synthesis of pyridine derivatives, green chemistry principles are increasingly being applied. nih.gov This includes the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, and energy-efficient methods like microwave and ultrasonic irradiation. researchgate.netnih.gov The goal is to maximize atom economy, prevent waste, and design less hazardous chemical syntheses. mun.cayoutube.com

For example, the use of biocatalysts, such as enzymes, offers a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com Additionally, the development of one-pot multicomponent reactions under solvent-free conditions represents a green and efficient approach to synthesizing substituted 2-aminopyridines. nih.gov These methods minimize waste, reduce the use of hazardous solvents, and often lead to higher yields and simpler purification procedures. youtube.comnih.gov

Reaction Condition Optimization (e.g., Temperature, Solvent, Catalyst Loadings)

The direct N-alkylation of 3-amino-4-methylpyridine is the most straightforward route to this compound. This transformation, typically involving an ethyl halide (e.g., ethyl iodide, ethyl bromide) or another ethylating agent, is highly dependent on several parameters. Optimization is crucial to maximize the yield of the desired secondary amine while minimizing the formation of the tertiary amine (N,N-diethyl-4-methylpyridin-3-amine) and the unreacted primary amine starting material. researchgate.netlibretexts.org

Temperature: Reaction temperature significantly influences both the rate and selectivity of the N-alkylation. For the related copper-catalyzed amination of bromopyridines, temperatures are often controlled between 60°C and 100°C. researchgate.net A Chinese patent describing the synthesis of the precursor, 3-amino-4-methylpyridine, notes that amination reactions can be conducted at temperatures ranging from room temperature to 200°C, with a preferred range of 160–170°C for specific processes. google.com For the subsequent alkylation step, lower temperatures are generally favored to enhance selectivity for mono-alkylation. However, sufficient thermal energy must be provided to overcome the activation barrier. Studies on related N-alkylation reactions show that temperatures can be optimized; for instance, in the N-methylation of benzylamine, yields improved as the temperature was increased from 120°C to 180°C. nih.gov A systematic approach would involve screening temperatures from ambient up to the boiling point of the chosen solvent to find the optimal balance.

Solvent: The choice of solvent is critical as it affects the solubility of reactants, the reaction pathway, and the reactivity of the nucleophile and electrophile. For the synthesis of tertiary amines via alkylation, acetonitrile is a commonly used solvent. researchgate.net In the context of pyridine alkylation, solvents such as 1,2-dimethoxyethane (B42094) (DME), n-hexane, and toluene (B28343) have been explored, with DME often providing superior results for specific regioselectivity. acs.org For copper-catalyzed reactions, ethylene (B1197577) glycol is frequently employed. researchgate.net The synthesis of the precursor 3-amino-4-methylpyridine has been performed in solvents including methanol, water, and toluene. google.comgoogle.com The polarity and coordinating ability of the solvent can influence which nitrogen atom is alkylated in more complex substrates and can affect the efficacy of the base and catalyst.

Catalyst Loadings: Many modern N-alkylation and amination reactions rely on metal catalysts, with copper being a common choice for C-N bond formation in pyridine systems. researchgate.netgoogle.com Catalyst loading must be optimized to ensure an efficient reaction without unnecessary cost or increased difficulty in purification. In copper-catalyzed aminations, loadings can range from 5 mol% to 20 mol%. researchgate.net For a bimetallic Cu-Zr nanoparticle catalyst used in N-methylation, a loading of 20 mol% was found to be optimal. nih.gov The catalyst's role is to facilitate the reaction, and its loading is typically determined empirically by running the reaction at various concentrations to identify the point of diminishing returns, where increasing the catalyst amount no longer significantly improves the reaction rate or yield.

The following table summarizes hypothetical optimization data for the synthesis of this compound based on findings for analogous reactions.

EntryTemperature (°C)SolventCatalyst Loading (mol%)Yield of this compound (%)
160MeCN545
280MeCN568
380MeCN1075
480DME1082
5100DME1078 (Increased dialkylation)

This table is illustrative, based on optimization principles from related reactions. nih.govacs.org

Purification and Isolation Techniques

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, byproducts like the dialkylated amine, and residual catalyst or reagents.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a primary technique for the purification of amine products. researchgate.net For aminopyridine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol, is typically effective. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). researchgate.net

For more challenging separations or for analytical purposes to determine purity, High-Performance Liquid Chromatography (HPLC) is employed. Cation-exchange chromatography has been shown to be a simple and efficient method for purifying aminopyridine derivatives, effectively removing excess reagents from the reaction mixture. nih.gov This technique is particularly useful for large-scale preparations and can be completed much faster than methods like gel filtration. nih.gov

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful and cost-effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The precursor, 3-amino-4-methylpyridine, is noted in patent literature to be purified by recrystallization from ethyl acetate. google.compatsnap.com A similar solvent or a mixture of solvents, such as ethanol/hexane, could be effective for this compound. A Chinese patent describes a general purification process for aminopyridines where the crude product is dissolved in absolute ethanol, treated with a decolorizing agent like activated carbon, and then precipitated by the addition of an alkane reagent such as hexane. google.com This anti-solvent crystallization technique is effective for obtaining high-purity solid products. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular skeleton.

The ¹H-NMR spectrum of N-ethyl-4-methylpyridin-3-amine provides precise information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the N-ethyl group, the methyl group at the C4 position, and the amine proton.

The ethyl group attached to the nitrogen atom typically presents as a quartet for the methylene (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, due to coupling with the methylene protons. The methyl group on the pyridine ring is expected to appear as a sharp singlet as it has no adjacent protons. The three protons on the substituted pyridine ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by the electronic effects of the amino and methyl substituents. The amine (N-H) proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-8.2 Singlet 1H H-2 (Pyridine)
~7.9-8.1 Doublet 1H H-6 (Pyridine)
~7.0-7.2 Doublet 1H H-5 (Pyridine)
~3.5-4.5 Broad Singlet 1H N-H
~3.1-3.3 Quartet 2H N-CH₂-CH₃
~2.2-2.4 Singlet 3H C4-CH₃

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The molecular formula C₈H₁₂N₂ indicates the presence of eight carbon atoms. chemicalbook.com

The spectrum will show five signals in the aromatic region corresponding to the carbons of the pyridine ring. The chemical shifts of these carbons are influenced by the positions of the nitrogen atom and the electron-donating amino and methyl groups. The remaining three signals in the aliphatic region correspond to the two carbons of the N-ethyl group and the single carbon of the C4-methyl group.

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~145-150 C-2 (Pyridine)
~143-148 C-6 (Pyridine)
~140-145 C-4 (Pyridine)
~135-140 C-3 (Pyridine)
~120-125 C-5 (Pyridine)
~40-45 N-CH₂-CH₃
~18-22 C4-CH₃

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. Correlations would also be expected between adjacent aromatic protons, such as H-5 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the C4-methyl protons would correlate with the C4-methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular structure. Key correlations would include the protons of the C4-methyl group showing cross-peaks to the C-4, C-3, and C-5 carbons of the pyridine ring. The methylene protons of the N-ethyl group would be expected to show a correlation to the C-3 carbon, confirming the point of attachment to the pyridine ring. sdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The molecular formula of this compound is C₈H₁₂N₂, corresponding to a molecular weight of approximately 136.19 g/mol . chemicalbook.com The mass spectrum would therefore show a molecular ion peak ([M]⁺˙) at m/z 136.

The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for N-ethyl amines is the alpha-cleavage, which involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This would result in a prominent peak at m/z 121 ([M-15]⁺), which is often the base peak in such compounds. Other potential fragmentations include the loss of an entire ethyl radical or rearrangements of the pyridine ring.

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/z Ion Fragment Lost
136 [C₈H₁₂N₂]⁺˙ Molecular Ion
121 [C₇H₉N₂]⁺ •CH₃

Note: Predicted fragmentation is based on established principles of mass spectrometry for N-alkylated aromatic amines.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₂N₂), the calculated exact mass of the molecular ion is 136.1000. The observation of a molecular ion with this precise mass in an HRMS analysis would serve as definitive confirmation of the compound's elemental composition.

Calculated Exact Mass for [C₈H₁₂N₂]⁺˙: 136.1000 Da

Calculated Exact Mass for [C₈H₁₃N₂]⁺ (protonated): 137.1073 Da

This high level of accuracy is invaluable in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization mass spectrometry is predicted to follow pathways characteristic of both aliphatic amines and substituted pyridines. The primary fragmentation is anticipated to be the α-cleavage of the N-ethyl group, a dominant fragmentation mode for aliphatic amines. libretexts.orglibretexts.org This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized cation.

The proposed major fragmentation pathways are as follows:

α-Cleavage: The molecular ion [M]•+ undergoes cleavage of the bond between the ethyl group's two carbon atoms. This results in the loss of a methyl radical (•CH₃) and the formation of a highly abundant [M-15]+ fragment. This is often the base peak in the mass spectra of N-ethyl amines.

Loss of the Ethyl Group: Cleavage of the N-C bond of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an [M-29]+ fragment.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A characteristic fragmentation pattern for pyridine and its derivatives involves the loss of HCN, which would result in an [M-27]+ fragment. youtube.com Further fragmentation of the pyridine ring can also occur.

Hydrogen Rearrangement and Loss of Ethene: A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen atom from the ethyl group to the pyridine ring, followed by the elimination of a neutral ethene molecule (C₂H₄), leading to an [M-28]+ fragment.

A plausible fragmentation pathway is depicted below:

[M]•+ → [M-CH₃]⁺ + •CH₃ [M]•+ → [M-C₂H₅]⁺ + •C₂H₅ [M]•+ → [M-HCN]•+ + HCN [M]•+ → [M-C₂H₄]•+ + C₂H₄

The relative abundances of these fragment ions will depend on their stability. The resonance-stabilized cation resulting from α-cleavage is expected to be particularly stable and therefore produce a prominent peak in the mass spectrum.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

m/z Value Proposed Fragment Ion Formation Pathway
[M]•+[C₈H₁₂N₂]•+Molecular Ion
[M-15]+[C₇H₉N₂]⁺α-Cleavage (Loss of •CH₃)
[M-28]+[C₆H₈N₂]•+Hydrogen Rearrangement (Loss of C₂H₄)
[M-29]+[C₆H₇N₂]⁺Loss of •C₂H₅

This table is predictive and based on established fragmentation patterns of similar compounds.

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine ring and the N-ethyl and methyl functional groups. The analysis is based on established vibrational data for pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.comtandfonline.com

The FT-IR spectrum of this compound is predicted to display several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp band in the region of 3350-3310 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring will likely be observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are anticipated in the 2980-2850 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The N-H bending vibration is predicted to be in the 1550-1480 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected to appear as a strong band between 1335 and 1250 cm⁻¹. tubitak.gov.trresearchgate.net

The FT-Raman spectrum is expected to complement the FT-IR data. The symmetric "ring breathing" vibration of the pyridine ring, which is often a strong and sharp band in the Raman spectrum, is anticipated around 1000 cm⁻¹. The C-H in-plane bending vibrations of the pyridine ring are also expected to be prominent in the Raman spectrum. Aromatic C-H out-of-plane bending vibrations typically appear in the 900-700 cm⁻¹ region. cdnsciencepub.comresearchgate.net

A detailed assignment of the vibrational modes can be made by comparison with the well-characterized spectra of pyridine, 3-aminopyridine, and 4-methylpyridine (B42270). cdnsciencepub.comnist.govchemicalbook.com The molecule belongs to the Cₛ point group, and its fundamental vibrations can be classified into in-plane (a') and out-of-plane (a") modes.

Table 2: Predicted Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3330ν(N-H)N-H stretching
3100-3000ν(C-H)Aromatic C-H stretching
2980-2850ν(C-H)Aliphatic C-H stretching
~1600ν(C=C), ν(C=N)Ring stretching
~1580ν(C=C), ν(C=N)Ring stretching
~1520δ(N-H)N-H in-plane bending
~1450δ(CH₃), δ(CH₂)Aliphatic C-H bending
~1300ν(C-N)Aromatic C-N stretching
~1000Ring BreathingSymmetric ring stretching
850-750γ(C-H)Aromatic C-H out-of-plane bending

This table provides predicted assignments based on data from analogous compounds. cdnsciencepub.comnist.govchemicalbook.com

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound in a non-polar solvent is expected to show absorption bands characteristic of substituted pyridines. The spectrum is likely to be dominated by π → π* transitions of the pyridine ring. The presence of the amino and methyl groups, which are auxochromes, is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. acs.orgresearchgate.net

Based on data for 3-aminopyridine, two main absorption bands are predicted. nist.gov The primary π → π* transition (α-band) is expected to appear around 280-300 nm, while a secondary π → π* transition (p-band) may be observed at a shorter wavelength, around 240-250 nm. A weaker n → π* transition associated with the nitrogen lone pair of the pyridine ring might be observed as a shoulder on the longer wavelength side of the π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λₘₐₓ) Transition Type Region
~280-300 nmπ → π* (α-band)UV-A
~240-250 nmπ → π* (p-band)UV-B

This table is predictive and based on the UV-Vis spectrum of 3-aminopyridine and the expected effects of ethyl and methyl substitution. nist.gov

Fluorescence and Phosphorescence Studies

The photoluminescent properties of this compound, specifically its capacity for fluorescence and phosphorescence, are of significant interest for potential applications in materials science and as molecular probes. While direct experimental data for this compound is not extensively documented, the behavior of structurally analogous aminopyridine derivatives provides a strong basis for predicting its luminescent characteristics.

Aminopyridine derivatives are known to exhibit fluorescence, with the emission properties being highly sensitive to the nature and position of substituents on the pyridine ring, as well as the surrounding solvent environment. For instance, studies on 3-aminopyridin-2(1H)-ones have revealed that these compounds can be effective phosphors with high quantum yields. researchgate.net The introduction of alkyl or aryl groups can modulate the electronic transitions, leading to shifts in the absorption and emission maxima.

It is anticipated that this compound would exhibit fluorescence in the ultraviolet to visible region of the electromagnetic spectrum. The presence of the electron-donating amino and ethyl groups, along with the methyl group on the pyridine ring, is expected to influence the intramolecular charge transfer (ICT) character of the excited state. The solvent polarity is also likely to play a crucial role, with more polar solvents potentially leading to a red-shift in the emission spectrum due to the stabilization of the polar excited state.

Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, may also be observable for this compound, particularly at low temperatures or in a rigid matrix that restricts vibrational relaxation. The presence of the nitrogen heteroatom in the pyridine ring can facilitate intersystem crossing, the process that populates the triplet state.

To provide a comparative context, the photophysical data for several aminopyridine derivatives are presented in the table below.

CompoundExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Quantum Yield (Φ)Solvent
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.34Chloroform
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31Chloroform
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.44Chloroform
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate3904800.01Chloroform

This table is generated based on data from related aminopyridine compounds to illustrate potential properties of this compound. mdpi.comnih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

Single-crystal X-ray diffraction (SC-XRD) offers a definitive method for elucidating the molecular structure of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed. This analysis would reveal the precise bond lengths and angles within the pyridine ring and the N-ethyl and methyl substituents.

Furthermore, SC-XRD provides invaluable information about the crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-π stacking of the pyridine rings. In the case of this compound, the presence of the amino group allows for the formation of intermolecular N-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal lattice.

While the crystal structure of this compound has not been reported, the crystallographic data of related compounds, such as 4-aminobenzoic acid–4-methylpyridine, provide insights into the types of supramolecular assemblies that can be expected. researchgate.net

Below is a table summarizing representative crystallographic data for a related aminopyridine salt, which illustrates the type of information obtained from a single-crystal X-ray diffraction study.

Parameter2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.176
b (Å)9.9359
c (Å)10.716
α (°)117.528
β (°)104.792
γ (°)91.701
V (ų)645.3
Z2

This table presents data for a structurally related compound to exemplify the outputs of a single-crystal X-ray diffraction analysis. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly useful for the characterization of polycrystalline materials. PXRD can be used to identify the crystalline phase of this compound and to assess its purity.

A crucial application of PXRD is in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and bioavailability in the case of pharmaceuticals. By analyzing the PXRD patterns of different batches of this compound, it is possible to identify and characterize any existing polymorphs.

PXRD is also instrumental in the characterization of amorphous solids. An amorphous form lacks the long-range atomic order of a crystalline material and will produce a broad, diffuse PXRD pattern instead of sharp Bragg peaks. The presence and degree of crystallinity can be quantified using this technique.

Other Advanced Spectroscopic and Structural Probes

Beyond fluorescence and X-ray crystallography, other advanced spectroscopic techniques can provide further details about the electronic and structural properties of this compound and its derivatives.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules or molecular fragments with unpaired electrons. While this compound in its ground state is a diamagnetic species with no unpaired electrons, ESR spectroscopy can be employed to investigate any radical species that may be formed through chemical or electrochemical oxidation or reduction.

The radical cation or anion of this compound would be paramagnetic and thus ESR-active. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants. For instance, the interaction of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms would lead to characteristic splitting patterns in the spectrum. Studies on the radical anions of pyridine and related nitrogen heterocycles have demonstrated the utility of ESR in elucidating their electronic structures. scispace.comtandfonline.comacs.org

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exquisitely sensitive to the stereochemical features of a molecule.

While this compound itself is achiral, the introduction of a chiral center, for example, by replacing the ethyl group with a chiral substituent, would render the resulting derivative optically active and amenable to study by CD spectroscopy. The CD spectrum would provide a unique fingerprint of the enantiomer, with mirror-image spectra observed for the two enantiomers.

CD spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules and for studying conformational changes in solution. For instance, the interaction of a chiral derivative of this compound with other molecules, such as proteins or DNA, could be monitored by changes in its CD spectrum. The principles of using CD to probe chirality have been well-established in studies of chiral pyridine-substituted crown ethers and for the determination of enantiomeric excess in chiral amines. acs.orgnih.govnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the electron density of the system, which in turn determines the energy. For a molecule like N-ethyl-4-methylpyridin-3-amine, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. However, no specific DFT studies for the geometry optimization of this compound have been published.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These studies provide detailed information about the electronic structure and energy levels of a molecule. While these methods could be applied to this compound to understand its molecular orbitals, no such studies have been reported in the scientific literature.

Basis Set Selection and Validation

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function of a molecule. The choice of basis set is crucial as it affects the accuracy of the calculations. Larger and more complex basis sets generally provide more accurate results but require more computational resources. The validation of a chosen basis set involves comparing the calculated properties with experimental data or results from higher-level calculations. There is no information available on the selection and validation of basis sets for computational studies of this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Various analytical methods are used to interpret the results of quantum chemical calculations and provide a deeper understanding of the electronic environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The specific HOMO and LUMO energy levels and the corresponding energy gap for this compound have not been determined and reported.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It provides a picture of the bonding in terms of localized electron-pair bonds and lone pairs. NBO analysis can quantify the interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stabilization of the molecule. No NBO analysis has been performed and published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing crucial information about its electrophilic and nucleophilic sites. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate or near-zero potential.

For aromatic and heterocyclic amines, the MEP surface typically shows the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and the presence of a lone pair of electrons. This region is therefore the primary site for electrophilic interactions and protonation. The hydrogen atoms of the amino group and the alkyl substituents generally exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help in predicting the chemical reactivity and stability of a molecule. These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

DescriptorFormulaSignificance
Hardness (η) (ELUMO - EHOMO) / 2Measures stability and resistance to charge transfer.
Softness (S) 1 / ηIndicates the molecule's polarizability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Describes the ability to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)Quantifies the electrophilic nature of a molecule.

Spectroscopic Property Prediction

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic behavior.

Theoretical FT-IR and NMR Spectra Prediction and Comparison with Experimental Data

Theoretical calculations, particularly using DFT methods, can accurately predict the vibrational frequencies that correspond to the peaks in an FT-IR spectrum. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds. For this compound, characteristic peaks would be expected for N-H stretching of the amine, C-H stretching of the alkyl groups and the aromatic ring, and C=C and C=N stretching vibrations within the pyridine ring. Comparison with experimentally recorded spectra is a standard method for structural verification. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, helping to elucidate the precise chemical environment of each atom in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the prediction of the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other virtual orbitals. nih.gov This analysis provides information on the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, offering insight into the molecule's photophysical properties. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Prediction

By modeling a chemical reaction computationally, it is possible to locate and characterize the transition state—the highest energy point along the reaction coordinate. mdpi.com The energy of this transition state determines the activation energy of the reaction, which is a critical factor in understanding reaction kinetics. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the amino group, computational studies can predict the most likely reaction pathways by comparing the activation energies of different potential routes. mdpi.com This allows for a detailed, mechanistic understanding of how the molecule transforms during a chemical process.

Intermolecular Interactions and Crystal Packing StudiesDetailed investigations into the solid-state behavior of this compound are absent from the available scientific record. This includes a lack of data on its crystal structure, which is a prerequisite for the subsequent analyses.

Quantum Theory of Atoms in Molecules (AIM) AnalysisThe Quantum Theory of Atoms in Molecules (AIM) provides deep insights into the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. No AIM studies have been published that focus on this compound.

While computational chemistry is a burgeoning field that provides invaluable atomic-level understanding, it appears that this compound has not yet been a subject of the specific, in-depth theoretical investigations requested. The scientific community has not published research that would allow for a detailed discussion of its solvent effects, intermolecular interactions, or electron density topology.

Amine Reactivity

The N-ethylamino group is a key determinant of the molecule's chemical behavior, participating readily in reactions typical of secondary amines.

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it a potent nucleophile. As a secondary amine, this compound is generally a stronger nucleophile than its primary amine counterpart, 3-amino-4-methylpyridine (B17607). This enhanced nucleophilicity is attributed to the electron-donating inductive effect of the two alkyl groups (ethyl and pyridyl) attached to the nitrogen, which increases the electron density at the nucleophilic center. masterorganicchemistry.com

The nucleophilicity of amines is a critical factor in their reaction kinetics. While basicity and nucleophilicity are often correlated, the relationship is not always linear, with steric hindrance also playing a significant role. For this compound, the steric bulk of the ethyl group is minimal, allowing its enhanced electronic properties to dominate. masterorganicchemistry.com

Table 1: Comparison of Nucleophilicity Parameters for Representative Amines (in Water)
AmineAmine TypeMayr Nucleophilicity Parameter (N)
Ammonia (B1221849) (NH₃)-9.5
EthylaminePrimary12.9
DiethylamineSecondary14.7
tert-ButylaminePrimary (Sterically Hindered)10.5

Data derived from studies on general amine nucleophilicity. The parameter N for this compound is expected to be high, comparable to other secondary amines. masterorganicchemistry.com

The nitrogen atom within the pyridine ring is also a site of basicity and can react with electrophiles such as protons or Lewis acids. The basicity of this endocyclic nitrogen is significantly influenced by the substituents on the ring. In this compound, both the 4-methyl group and the 3-ethylamino group are electron-donating. They increase the electron density within the aromatic system and on the ring nitrogen, making it more basic than unsubstituted pyridine. This increased basicity enhances its ability to form pyridinium (B92312) salts upon reaction with acids.

Table 2: Acidity of Conjugate Acids (pKaH) of Pyridine and Derivatives
CompoundpKaH
Pyridine5.25
4-Methylpyridine (B42270) (γ-Picoline)6.02
3-Aminopyridine6.04
4-Aminopyridine (B3432731)9.11

The pKaH of this compound is predicted to be higher than that of 3-aminopyridine and 4-methylpyridine due to the combined electron-donating effects.

The nucleophilic amino group readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of the corresponding N-substituted amide. For instance, treatment with acetyl chloride would yield N-acetyl-N-ethyl-4-methylpyridin-3-amine. Research on the related 3-amino-4-methyl pyridine derivatives has shown that trifluoroacylation can lead to the formation of 1-(trifluoroacetyl)pyridin-1-ium salts, which can act as intermediates in further cyclization reactions. digitellinc.com This indicates that acylation can occur at both the exocyclic amino group and the endocyclic pyridine nitrogen, depending on the reaction conditions and the nature of the acylating agent. digitellinc.com

Alkylation: As a secondary amine, this compound can be alkylated by alkyl halides to form a tertiary amine. msu.edu However, this reaction is often difficult to control and can lead to over-alkylation, yielding a quaternary ammonium (B1175870) salt, as the tertiary amine product is often as nucleophilic, or more so, than the starting secondary amine. msu.edu To achieve selective mono-alkylation, specialized methods, such as reductive amination or the use of N-aminopyridinium salts as ammonia surrogates, have been developed for amines in general. chemrxiv.org

Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which typically makes it less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. However, the presence of the strongly activating ethylamino group and the moderately activating methyl group reverses this trend, making the ring in this compound electron-rich and highly susceptible to electrophilic attack.

The rate and regioselectivity of electrophilic aromatic substitution on the pyridine ring are governed by the directing effects of the existing substituents. wikipedia.org

3-Ethylamino Group: This is a powerful activating group and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

4-Methyl Group: This is a moderately activating group that directs to its ortho positions (C3, C5).

Considering the positions available on the ring (C2, C5, C6), the directing effects can be summarized as follows:

C2-position: Activated by the ortho effect of the strongly activating amino group.

C6-position: Activated by the para effect of the strongly activating amino group.

C5-position: Activated by the ortho effect of the moderately activating methyl group.

The combined influence strongly suggests that electrophilic attack will preferentially occur at the C2 and C6 positions, which are most activated by the powerful ethylamino group. Attack at the C5 position is also possible but is expected to be a minor pathway. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to proceed under milder conditions than those required for unsubstituted pyridine. masterorganicchemistry.com

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution
PositionActivating Group(s)EffectPredicted Reactivity
C23-EthylaminoorthoHigh
C54-MethylorthoModerate
C63-EthylaminoparaHigh

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs more readily than on benzene, especially if a good leaving group (like a halide) is present at the C2 or C4 position, which are activated towards nucleophilic attack by the ring nitrogen. wikipedia.orgyoutube.com The mechanism typically involves the formation of a stable negatively charged intermediate (a Meisenheimer complex). nih.gov

The parent this compound molecule lacks a suitable leaving group and is rich in electron-donating substituents. These factors make the ring electronically deactivated towards nucleophilic attack. Therefore, the compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be functionalized with a leaving group at an activated position (C2 or C6). Even then, the presence of the electron-donating ethylamino and methyl groups would retard the rate of substitution compared to an analogous pyridine ring bearing electron-withdrawing groups. fishersci.se

Catalytic Transformations Involving this compound

This compound and its derivatives can participate in a variety of metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. The general mechanism for a palladium-catalyzed C-N coupling reaction involves three key steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents) or coordination of the amine, and reductive elimination.

In the context of this compound, it can act as a nucleophile in Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl derivatives. mdpi.com The general catalytic cycle is depicted below:

General Catalytic Cycle for Palladium-Catalyzed C-N Coupling

Figure 1: A simplified catalytic cycle for the palladium-catalyzed amination of an aryl halide.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. nih.gov

Mechanistic insights into the interactions of aminopyridine derivatives with metal catalysts have been gained from studies on related compounds. For instance, in palladium-catalyzed reactions, the pyridine nitrogen can play a crucial role in the reaction mechanism. A study on the palladium-catalyzed hydrolysis of an imine derived from 4-methylpyridin-2-amine revealed that the pyridine nitrogen facilitates the reaction. nih.govmdpi.comnih.gov

The proposed mechanism suggests that after the initial Suzuki coupling reaction, the product remains associated with the palladium catalyst through the pyridine ring. This interaction increases the polarity of the imine (C=N) bond, making it more susceptible to nucleophilic attack by water, leading to hydrolysis. mdpi.com This highlights the importance of the pyridine moiety in modulating the reactivity of other functional groups within the molecule during metal-catalyzed processes.

Table 1: Plausible Mechanistic Steps in Palladium-Catalyzed Imine Hydrolysis This data is based on a study of a structurally related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com

StepDescription
1. Oxidative Addition The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex.
2. Suzuki Coupling The coupled product is formed.
3. Catalyst-Product Association The Suzuki coupling product associates with the palladium catalyst via the pyridine nitrogen.
4. Increased Polarity The association with the palladium catalyst increases the electrophilicity of the imine carbon.
5. Nucleophilic Attack A water molecule attacks the imine carbon.
6. Hydrolysis The imine bond is cleaved, resulting in the hydrolysis products.

Reaction Mechanism Studies of Derivatives

The hydrolysis of imine derivatives of this compound is a relevant reaction, particularly in the context of their synthesis and stability. A detailed study on the palladium-catalyzed hydrolysis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine provides a valuable model for understanding this process. nih.govmdpi.comnih.gov

The study found that the hydrolysis of the imine linkage was a significant side reaction during palladium-catalyzed Suzuki coupling reactions. nih.govmdpi.comnih.gov Density Functional Theory (DFT) calculations were performed to elucidate the reaction mechanism. nih.govmdpi.comnih.gov

For the metal-free hydrolysis, the calculations indicated a high activation energy barrier, suggesting that the uncatalyzed reaction is slow. nih.gov In the presence of a palladium catalyst, a plausible mechanism involves the coordination of the palladium to the pyridine nitrogen of the coupled product. This coordination enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack of water and subsequent hydrolysis. mdpi.com

Table 2: Factors Influencing the Hydrolysis of Imines This information is based on general principles of imine hydrolysis and a study on a related compound. nih.gov

FactorInfluence on Hydrolysis
pH of the medium Hydrolysis is generally catalyzed by acid.
Metal Ions Can either catalyze or retard the rate of hydrolysis depending on the metal and the structure of the imine.
Steric Hindrance Increased steric hindrance around the imine bond can slow down the rate of hydrolysis.
Electronic Effects Electron-withdrawing groups on the carbon or nitrogen of the imine can increase the rate of hydrolysis.

Advanced Analytical Methods in Research

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for separating components of a mixture and for the quantification of individual substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of pyridine (B92270) derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like N-ethyl-4-methylpyridin-3-amine. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. By monitoring the elution of the compound with a UV detector—given the aromatic nature of the pyridine ring—a quantitative determination of purity can be achieved.

In a typical application, a reversed-phase HPLC method would be developed. The stationary phase would likely be a C18 column, and the mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials.

For reaction monitoring, small aliquots of a reaction mixture can be periodically injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak allow for the real-time tracking of reaction progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. While specific parameters for this compound are not published, a comparison can be drawn from the analysis of related compounds like N-ethyl-3,4-methylenedioxyamphetamine (MDE), where HPLC has been used for quantitative determination with high precision. For MDE and its metabolites, a working range of 0.2 to 60.0 micrograms/ml with a method standard deviation of 0.48-3.67% has been reported, showcasing the sensitivity and accuracy of HPLC in analyzing substituted amines. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Amine

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL
Column Temperature35 °C

This table represents typical starting conditions for method development for a compound like this compound, and is not based on experimentally verified data for this specific compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For amines, which can be challenging to analyze by GC due to their basicity and potential for peak tailing, special considerations are necessary. labrulez.com The use of a deactivated column, often treated with a base like potassium hydroxide (B78521) (KOH), is crucial to prevent adsorption of the amine to the stationary phase, ensuring good peak shape and reproducibility. labrulez.com

When coupled with a Mass Spectrometer (MS), GC becomes a formidable tool for both qualitative and quantitative analysis. The GC separates the components of a mixture, and the MS provides mass information for each component as it elutes, allowing for confident identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, a GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The compound would travel through the column, and upon reaching the MS, it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound and a series of fragment ions that are characteristic of its structure. This fragmentation pattern can be used to confirm the identity of the compound. While direct GC-MS data for this compound is scarce, the general principles of amine analysis by GC are well-established. labrulez.com

Table 2: Predicted GC-MS Data for this compound

ParameterPredicted Value
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Predicted m/z of Molecular Ion136
Key Fragmentation PathwaysLoss of ethyl group (-29), loss of methyl group (-15)

This table is based on theoretical calculations and general fragmentation patterns of similar compounds, not on experimental data.

Electrochemical Analysis

Electrochemical methods provide valuable insights into the redox properties of molecules and their interactions with surfaces.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), can be used to study the oxidation and reduction behavior of this compound. In a typical CV experiment, the compound is dissolved in a solvent containing a supporting electrolyte, and a potential is swept between two limits while the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced and can provide information about the stability of the resulting redox species. The aminopyridine core of the molecule is expected to be electrochemically active. The amine group can be oxidized, and the pyridine ring can be reduced. The specific potentials for these processes would depend on the solvent, electrolyte, and electrode material used.

Impedance Spectroscopy for Surface Interactions (e.g., corrosion studies)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between an electrode and a solution. In the context of corrosion inhibition, EIS can be used to evaluate the effectiveness of a compound in protecting a metal surface. While no specific studies on this compound as a corrosion inhibitor are available, the principles can be understood from research on other nitrogen-containing organic molecules. researchgate.net

In a corrosion study, a metal electrode would be immersed in a corrosive medium (e.g., an acidic solution) with and without the addition of this compound. An AC potential with a small amplitude is applied over a range of frequencies, and the impedance of the system is measured. The data is often represented as a Nyquist plot. The formation of a protective film of the inhibitor on the metal surface increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). researchgate.net A larger semicircle in the Nyquist plot in the presence of the inhibitor indicates a higher Rct and thus better corrosion inhibition. researchgate.net The adsorption of such inhibitors on the metal surface can often be described by adsorption isotherms like the Langmuir isotherm. researchgate.net

Table 3: Hypothetical EIS Data for a Corrosion Inhibition Study

Inhibitor ConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
0 mM50200-
1 mM25010080.0
5 mM8005093.8
10 mM15003096.7

This table presents hypothetical data to illustrate the expected trend in a corrosion inhibition experiment and is not based on experimental results for this compound.

Advanced Characterization in Solution

Beyond chromatographic and electrochemical methods, a full understanding of this compound in solution requires advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the chemical structure by providing detailed information about the chemical environment of each proton and carbon atom. Two-dimensional NMR techniques like COSY and HSQC would further elucidate the connectivity within the molecule. The supramolecular behavior, such as hydrogen bonding interactions, could be studied using techniques like concentration-dependent NMR or IR spectroscopy. nih.gov For instance, in a related structure, N—H⋯N hydrogen bonds were observed to form polymeric zigzag tapes. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Formation

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of small particles and molecules in a suspension or solution. The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly than smaller particles, leading to slower fluctuations in the scattered light intensity.

In the context of this compound, DLS would be a crucial tool to investigate its propensity to form aggregates in various solvent systems. Such aggregation can be driven by intermolecular forces like hydrogen bonding, van der Waals forces, or π-π stacking interactions between the pyridine rings. The formation of aggregates can significantly influence the compound's solubility, bioavailability, and interaction with biological targets.

A hypothetical DLS study on this compound would involve preparing solutions of the compound at different concentrations and in various buffers or solvents. The DLS instrument would illuminate the sample with a laser, and a detector would measure the scattered light at a specific angle. The analysis of the intensity fluctuations over time would yield an autocorrelation function, which can then be used to calculate the diffusion coefficient of the particles and, subsequently, their hydrodynamic radius using the Stokes-Einstein equation.

The data obtained could be presented in a table format, illustrating the change in particle size with concentration.

Concentration (mM)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
0.11.20.15
1.05.80.22
10.055.30.35
This is a hypothetical data table to illustrate the potential application of DLS.

An increase in the hydrodynamic radius with concentration would suggest the formation of aggregates. The Polydispersity Index (PDI) would provide information on the heterogeneity of the particle sizes in the solution.

Isothermal Titration Calorimetry (ITC) for Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes that occur during a binding event between two molecules. This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

For this compound, ITC could be employed to study its binding to a specific target, such as a protein or a nucleic acid. The pyridine moiety and its substituents could play a key role in the binding interaction through hydrogen bonding or hydrophobic interactions.

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target molecule, both placed within a highly sensitive calorimeter. Each injection of the compound would lead to a small heat change, which is measured by the instrument. As the binding sites on the target molecule become saturated, the heat change diminishes.

The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the target. This binding isotherm can be fitted to a binding model to extract the thermodynamic parameters of the interaction.

A hypothetical data table summarizing the results of an ITC experiment could look as follows:

Target MoleculeBinding Affinity (KD, µM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)
Target Protein A15.21.1-8.512.3
Target Protein B98.62.0-3.25.8
This is a hypothetical data table to illustrate the potential application of ITC.

These thermodynamic parameters provide a complete picture of the binding process, revealing the forces that drive the interaction. For instance, a negative enthalpy change suggests that the binding is an exothermic process, likely driven by the formation of favorable bonds.

Applications in Chemical Research and Materials Science Non Clinical

Synthetic Intermediates for Complex Chemical Structures

The reactivity of the amino and pyridine (B92270) moieties allows for the facile construction of more elaborate molecular architectures.

The amine group in N-ethyl-4-methylpyridin-3-amine can serve as a key nucleophile in cyclization reactions to form a variety of heterocyclic systems. Although specific examples involving this exact compound are not readily found, the general reactivity of aminopyridines is well-established in the synthesis of fused heterocyclic rings, which are prevalent in many biologically active molecules and functional materials.

The pyridine scaffold is a common feature in many pharmaceutical compounds. This compound can act as a foundational fragment that can be further elaborated to produce complex intermediates for drug discovery programs. The ethyl and methyl substitutions can influence the solubility, lipophilicity, and metabolic stability of the resulting molecules, properties that are critical in the design of pharmaceutical candidates. For instance, the related compound, 3-Amino-4-methylpyridine (B17607), is recognized as an important intermediate in organic synthesis and for the preparation of pharmaceutical compounds. custchemvip.com

Coordination Chemistry and Supramolecular Assemblies

The nitrogen atoms of the pyridine ring and the secondary amine can both act as donor sites for metal ions, suggesting a rich potential in the field of coordination chemistry.

As a bidentate or monodentate ligand, this compound could be employed to synthesize a wide array of metal complexes. The coordination of the pyridine nitrogen is a common motif in coordination chemistry, and the additional amine group could lead to the formation of stable chelate rings with metal centers. The nature of the ethyl and methyl substituents could also modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, magnetic properties, or photophysical behavior.

By acting as a linker molecule, this compound has the potential to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com The design and synthesis of such materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. The specific geometry and connectivity afforded by this ligand would dictate the topology and properties of the resulting framework.

Metal complexes incorporating pyridine-based ligands often exhibit interesting photophysical properties, such as luminescence. nih.gov While there is no specific data on complexes of this compound, it is conceivable that its metal complexes could display unique absorption and emission characteristics. The ligand field created by the pyridine and amine donors, along with the electronic nature of the substituents, would influence the energy levels of the metal-based and ligand-based orbitals, thus determining the photophysical properties of the resulting complexes.

Materials Science Innovations

The unique electronic and structural characteristics of pyridine derivatives make them attractive candidates for building blocks in novel organic materials. However, specific studies employing this compound have not been identified.

Organic Material Building Blocks (e.g., OLED materials, Aggregation-Induced Emission materials)

There is no specific research available that demonstrates the use of this compound as a building block for Organic Light-Emitting Diode (OLED) materials or materials exhibiting Aggregation-Induced Emission (AIE). Pyridine-containing compounds are often explored for these applications due to their electron-deficient nature, which can be useful for creating electron-transporting or emissive layers in OLEDs. Similarly, the AIE phenomenon often arises from molecules with specific steric and electronic properties that restrict intramolecular rotations in the aggregated state, a field where novel heterocyclic compounds are of interest. Despite this, the performance and utility of this compound in these contexts have not been documented.

Polymer Science Applications

No published literature was found that describes the incorporation of this compound into polymer structures. In theory, the amine functionality could be used for polymerization reactions, such as in the formation of polyamides or polyimides, or the pyridine ring could be functionalized to act as a monomer. Such polymers could potentially exhibit interesting thermal, mechanical, or electronic properties, but this remains speculative without experimental data.

Development of Electronic, Magnetic, and Optical Materials

The development of new materials with tailored electronic, magnetic, or optical properties is a significant area of materials science. While pyridine derivatives are integral to many functional materials, such as conductive polymers and nonlinear optical materials, there is no specific research detailing the synthesis or characterization of materials derived from this compound for these purposes.

Research into Chiral Dopants for Liquid Crystals

The introduction of a chiral center to this compound could theoretically make it a candidate for a chiral dopant. Chiral dopants are used to induce a helical structure in nematic liquid crystals, leading to the formation of cholesteric phases, which are essential for various display and sensor technologies. The efficiency of such a dopant, known as its helical twisting power, would depend on its specific molecular structure. However, no studies have been published on the synthesis of chiral variants of this compound or their evaluation as liquid crystal dopants.

Catalysis Research

Pyridine-based molecules are widely used in catalysis, either as organocatalysts themselves or as ligands that coordinate to a metal center, modifying its reactivity and selectivity.

Investigation as Organocatalysts or Ligands in Homogeneous Catalysis

There is no available research investigating this compound as an organocatalyst or as a ligand in homogeneous catalysis. The nitrogen atoms in the pyridine ring and the ethylamine substituent possess lone pairs of electrons that could potentially coordinate to metal centers, making the compound a candidate for a bidentate ligand. The steric and electronic properties of such a ligand would influence the behavior of the resulting metal complex in catalytic reactions. Furthermore, the basicity of the nitrogen atoms suggests a potential role in base-catalyzed organic transformations. Nevertheless, without experimental studies, its efficacy in any catalytic system is unknown.

Development of Heterogeneous Catalysts

Information regarding the specific use of this compound in the development of heterogeneous catalysts is not available in the reviewed scientific literature. Pyridine and its derivatives are known to be synthesized using various catalytic systems, but their role as a component or precursor in the subsequent development of other catalysts is a distinct area for which specific data on this compound is absent.

Environmental Chemical Research

The environmental fate and remediation of pyridine and its alkylated derivatives are of significant interest due to their presence in industrial wastewater. Although studies may not focus exclusively on this compound, research on structurally similar compounds like 3-methylpyridine, 3-ethylpyridine, and 4-methylpyridine (B42270) provides a strong framework for understanding its potential environmental behavior and degradation pathways.

Degradation Studies as a Model Pollutant

Alkylpyridines are recognized as toxic environmental pollutants found in surface and groundwater near industrial sites. The biodegradation of these compounds is a key area of research. Studies on isomers and related molecules show that bacteria can utilize them as a sole source of carbon and nitrogen.

For example, the bacterium Gordonia nitida LE31 has been shown to degrade both 3-methylpyridine (3-MP) and 3-ethylpyridine (3-EP). nih.gov Research indicates that the degradation proceeds through a novel pathway involving the C-2–C-3 ring cleavage, rather than oxidation of the alkyl group. nih.govresearchgate.net A key metabolite identified in this process is formic acid. nih.govresearchgate.net Similarly, Pseudonocardia sp. strain M43 can degrade 4-methylpyridine and 4-ethylpyridine, with the degradation pathway proceeding via initial hydroxylation. nih.gov In these degradation processes, a significant portion of the nitrogen from the pyridine ring is released as ammonia (B1221849). nih.gov

These findings suggest that this compound, as a substituted alkylpyridine, could serve as a model pollutant for studying biodegradation pathways. Its degradation would likely involve enzymatic attacks on the pyridine ring, potentially through hydroxylation or ring cleavage mechanisms initiated by specialized microorganisms.

Model PollutantDegrading MicroorganismKey FindingsIdentified Metabolites
3-MethylpyridineGordonia nitida LE31Degraded via C-2–C-3 ring cleavage. nih.govresearchgate.netFormic Acid nih.govresearchgate.net
3-EthylpyridineGordonia nitida LE31Shared degradation pathway with 3-Methylpyridine. nih.govresearchgate.netFormic Acid nih.govresearchgate.net
4-MethylpyridinePseudonocardia sp. strain M43Degradation proceeds via initial hydroxylation. nih.gov2-hydroxy-4-methylpyridine nih.gov
4-EthylpyridinePseudonocardia sp. strain M43~60% of ring nitrogen released as ammonia. nih.gov2-hydroxy-4-ethylpyridine nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are environmentally friendly techniques used for treating wastewater containing toxic organic pollutants. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can oxidize and mineralize recalcitrant organic compounds. While specific AOP studies on this compound are scarce, the principles of AOPs are applicable to the degradation of pyridine derivatives.

Common AOPs include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The process is most effective in acidic conditions (pH 3-5).

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals.

Photocatalysis: This technique often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species, including •OH radicals.

These processes would likely attack the this compound molecule at the pyridine ring and the alkyl side chains, leading to a series of oxidation reactions. The ultimate goal is the complete mineralization of the compound into carbon dioxide, water, and inorganic nitrogen compounds. The efficiency of these processes would depend on factors such as pH, catalyst concentration, and the intensity of UV radiation.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. Pyridine and its derivatives are a well-studied class of such inhibitors. They function by adsorbing onto the metal surface and creating a protective barrier against the corrosive medium. The this compound molecule contains a nitrogen heteroatom and a π-electron system in its pyridine ring, making it a promising candidate for corrosion inhibition.

Evaluation of Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which typically increases with the concentration of the inhibitor. Studies on various pyridine derivatives consistently show that they are good inhibitors for the corrosion of steel in acidic solutions like hydrochloric acid (HCl). bohrium.com

For instance, a study on N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine, a related Schiff base, demonstrated a maximum inhibition efficiency of 93.7% at a concentration of 0.0005 M for low-carbon steel in 1 M HCl. researchgate.net The presence of electron-donating groups (like the ethyl and methyl groups in this compound) on the pyridine ring generally enhances inhibition efficiency. kfupm.edu.sa These groups increase the electron density on the nitrogen atom, facilitating stronger adsorption onto the metal surface. The inhibition mechanism is often of a mixed type, meaning the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. wu.ac.th

Table: Inhibition Efficiency of Selected Pyridine Derivatives on Steel in HCl

Inhibitor Compound Concentration Temperature (K) Inhibition Efficiency (%) Reference
N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine 0.0005 M 303 93.7 researchgate.net
4-chloro-2-((pyridin-2-ylimino)methyl)phenol 0.0005 M 303 94.1 semanticscholar.org

Note: The data presented is for structurally related compounds to infer the potential efficacy of this compound.

Adsorption Behavior on Metal Surfaces

The protective action of pyridine-based inhibitors is attributed to their adsorption on the metal surface, forming a film that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyridine nitrogen can become protonated, and the metal surface may be charged, leading to electrostatic attraction.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring can be shared with the vacant d-orbitals of iron atoms on the steel surface. kfupm.edu.sa

The adsorption of pyridine derivatives on steel surfaces often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the surface. bohrium.comresearchgate.net Quantum chemical studies are frequently used to correlate the molecular structure of an inhibitor with its performance. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. eurjchem.com The presence of both an amine group and alkyl substituents in this compound suggests it would adsorb strongly on a metal surface through both physisorption and chemisorption mechanisms.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements

While direct research on N-ethyl-4-methylpyridin-3-amine is sparse, significant academic contributions have been made in the synthesis of its core precursor, 3-amino-4-methylpyridine (B17607), and in the N-alkylation of aminopyridines generally.

Early synthetic routes to 3-amino-4-methylpyridine often involved multi-step processes with harsh conditions, such as nitration of 4-methylpyridine (B42270) at extremely low temperatures (-78°C) followed by reduction, or pathways starting from halogenated pyridines that suffered from long routes and low yields. google.com More recent methodological advancements have provided more efficient and milder alternatives. A notable development is the one-step synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid, using an inorganic amide as the ammonia (B1221849) source and a metal oxide catalyst at room temperature, achieving high yields of up to 95%. google.com Another method involves the amination of 3-bromo-4-methylpyridine (B15001) using ammonia in the presence of a copper sulfate (B86663) catalyst, also resulting in a high yield (95%). google.com

Concurrently, the broader field of amine synthesis has seen the development of powerful N-alkylation techniques that are directly applicable. These include:

Catalytic Reductive Amination: Moving beyond classical methods, catalytic approaches using alcohols or carboxylic acids as alkylating agents with silanes as a hydride source represent a more atom-economical and environmentally benign strategy. nih.govnih.gov

Metal-Free Catalysis: The use of catalysts like BF₃·OEt₂ for N-alkylation with reagents such as 1,2-diketones demonstrates a move away from potentially toxic or expensive transition metals. acs.org

Heterogeneous Catalysis: Processes using solid-supported catalysts for the N-alkylation of aminopyridines have been developed, offering advantages like simplified operation, catalyst recyclability, and suitability for continuous flow industrial production. google.com

Advanced Coordination Chemistry: Ruthenium-catalyzed amino exchange reactions, which proceed through a transient η⁶-pyridine complex, allow for the functionalization of aminopyridines under mild conditions, overcoming the traditional limitations posed by the electron-donating amino group. acs.orgscientificupdate.comthieme-connect.de

These advancements in the synthesis of the 3-amino-4-methylpyridine core and the sophisticated methods for N-alkylation provide a robust toolkit for the future study of this compound.

Identification of Remaining Scientific Challenges

Despite the available methodologies, several scientific challenges must be addressed to fully explore the chemistry of this compound.

Lack of Optimized Synthesis: The primary challenge is the absence of a reported, optimized, and scalable synthesis specifically for this compound. While general N-alkylation methods exist, their application to the 3-amino-4-methylpyridine substrate needs to be systematically investigated to maximize yield and purity.

Regioselectivity Control: A significant hurdle in pyridine (B92270) chemistry is controlling the site of functionalization. researchgate.net In the context of alkylation, competition between N-alkylation (on the amino group) and C-alkylation (on the pyridine ring) can occur. nih.gov Furthermore, preventing undesired di-ethylation on the amino nitrogen to form the tertiary amine is a critical selectivity challenge that requires careful control of reaction conditions.

Challenging Ring Functionalization: The pyridine ring is electron-deficient, and its functionalization is often directed to the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. The target molecule has substituents at the C3 and C4 positions, making further functionalization at the remaining C2, C5, or C6 positions a non-trivial task. Developing strategies for selective C-H functionalization in this substituted system remains a significant challenge. innovations-report.comuni-muenster.de

Proposed Future Research Avenues

The existing challenges pave the way for several promising research directions that could unlock the potential of this compound and its derivatives.

Exploration of Novel Synthetic Strategies for this compound and its Isomers

Future work should focus on developing and optimizing a direct and efficient synthesis for the title compound. A two-step approach is most logical: first, the optimized synthesis of the 3-amino-4-methylpyridine precursor, followed by a systematic study of its N-ethylation.

Proposed N-Ethylation Strategies:

Method Ethylating Agent Catalyst/Reagent Key Advantages Potential Challenges
Reductive Amination Acetaldehyde NaBH(OAc)₃ or H₂/Pd-C Mild conditions, widely applicable. Stoichiometric reductant use.
Direct Alkylation Bromoethane or Iodoethane NaH or K₂CO₃ Simple procedure. nih.gov High risk of over-alkylation, requires strict stoichiometry.
Catalytic (Borrowing Hydrogen) Ethanol (B145695) Ru or Ir complexes nih.gov Atom economical, green (water is the byproduct). Requires specialized catalysts, higher temperatures.
Catalytic (Carboxylic Acid) Propionic Acid Silane (B1218182) reductant nih.gov Uses readily available carboxylic acids. Requires stoichiometric silane reductant.

| Heterogeneous Catalysis | Ethanol | Solid acid/metal catalyst google.com | Scalable, continuous flow possible, easy workup. | May require high temperatures/pressures. |

A thorough investigation of these routes would establish a reliable supply of this compound for further study. Additionally, similar strategies could be applied to synthesize its isomers, such as N-ethyl-5-methylpyridin-2-amine or N-ethyl-2-methylpyridin-4-amine, to build a library of related compounds for comparative studies.

Deeper Mechanistic Insights into Complex Reactions

A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting reactivity. Future research should involve:

Kinetic Studies: Investigating the reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate-limiting step for the most promising synthetic routes.

Isotopic Labeling: Using deuterated ethanol (CH₃CD₂OH) or other labeled reagents to trace the pathways of atoms and distinguish between proposed mechanisms, such as the borrowing hydrogen pathway.

Intermediate Trapping: Employing spectroscopic techniques or chemical trapping agents to identify and characterize transient intermediates, such as the η⁶-pyridine complexes in ruthenium-catalyzed reactions or imine intermediates in reductive aminations. thieme-connect.deacs.org

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work can accelerate discovery. It is proposed to:

Utilize Density Functional Theory (DFT): Computational studies can be employed to model the reaction pathways for the N-ethylation of 3-amino-4-methylpyridine. DFT can predict transition state energies, helping to rationalize observed regioselectivity (N- vs. C-alkylation) and identify the most energetically favorable route. acs.org

Predict Spectroscopic and Physicochemical Properties: Computational chemistry can predict NMR spectra, vibrational frequencies, and electronic properties (e.g., HOMO/LUMO energies) of this compound and its isomers. These predictions can aid in the experimental characterization and provide insight into the molecule's potential reactivity and applications.

Combine with In-Situ Spectroscopy: Couple computational predictions with advanced experimental techniques like in-situ NMR or FT-IR spectroscopy to monitor reaction progress in real-time and validate the presence of calculated intermediates.

Expansion into Novel Material and Catalytic Applications

Once a reliable synthesis is established, the exploration of this compound's properties and applications can begin.

Coordination Chemistry and Catalysis: The molecule possesses two potential coordination sites (the pyridine nitrogen and the amino nitrogen), making it an interesting candidate as a ligand for transition metal catalysis. Its electronic and steric properties could be valuable in tuning the activity and selectivity of catalysts for cross-coupling, hydrogenation, or polymerization reactions. rsc.org

Organocatalysis: Derivatives of 4-aminopyridine (B3432731) (like DMAP) are powerful nucleophilic catalysts. This compound could be investigated as a novel organocatalyst or as a precursor to more complex catalytic structures. researchgate.net

Materials Science: Functionalized pyridines have been explored as components in advanced materials. Future work could investigate the use of this compound as a building block for:

Corrosion Inhibitors: The nitrogen atoms could effectively adsorb onto metal surfaces, making it a candidate for protecting metals like mild steel from corrosion, similar to other pyridine-functionalized materials. scispace.com

Functional Polymers and Organic Electronics: Incorporation of this pyridine unit into polymer backbones or as a component in organic semiconductors could impart specific electronic or thermal properties.

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through innovative scientific and engineering solutions. For a compound like this compound, sustainable approaches can be conceptualized for both its synthesis and potential applications.

Future synthetic strategies are likely to move away from conventional methods that may involve harsh conditions or hazardous reagents. acs.org Research into the synthesis of substituted pyridines has highlighted several green alternatives. One promising avenue is the use of microwave-assisted organic synthesis (MAOS). acs.org This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products with less energy consumption. acs.org

Another key area is the development and application of heterogeneous catalysts. Catalysts like metal-organic frameworks (MOFs) are gaining attention due to their high surface area, tunable porosity, and ease of separation and recycling. acs.org For instance, the synthesis of substituted pyridines has been successfully demonstrated using surface-modified vials, which act as both the reaction vessel and the catalyst, simplifying the process and minimizing waste. acs.org The synthesis of the precursor, 3-amino-4-methylpyridine, has been explored using methods that aim for higher yields and simpler conditions, such as using copper catalysts or starting from 4-methylpyridine-3-boronic acid. google.compatsnap.com A sustainable synthesis for this compound could involve the ethylation of 3-amino-4-methylpyridine using greener ethylating agents and a recyclable catalyst in a benign solvent system.

Furthermore, replacing stoichiometric oxidants, which generate significant waste, with catalytic amounts of oxidants or using air as the terminal oxidant represents a much greener approach to creating pyridine rings. nih.govresearchgate.net

MethodAdvantageRelevance to Pyridine Synthesis
Microwave-Assisted Synthesis Reduced reaction time, lower energy use, higher yields. acs.orgApplicable for rapid and efficient synthesis of pyridine derivatives. acs.org
Heterogeneous Catalysis (e.g., MOFs) Catalyst is easily separated and reusable, reducing waste. acs.orgUsed in multicomponent reactions to build the pyridine core sustainably. acs.org
Air Oxidation Utilizes a readily available, non-toxic oxidant. nih.govCan be used in the final aromatization step of pyridine synthesis. nih.gov
Solvent Selection Use of water or other green solvents reduces environmental impact.Reduces reliance on volatile and hazardous organic solvents.

This table provides an overview of sustainable methods applicable to the synthesis of substituted pyridines.

Interdisciplinary Research Opportunities

The pyridine scaffold is a cornerstone in various scientific disciplines due to its unique chemical properties. uni-muenster.deresearchgate.net Functionalized pyridines are integral to pharmaceuticals, agrochemicals, and materials science, and this compound presents numerous opportunities for interdisciplinary exploration. uni-muenster.deresearchgate.net

Medicinal Chemistry and Pharmacology: The pyridine ring is a "privileged scaffold" found in numerous approved drugs. researchgate.net Derivatives of 3-aminopyridine, in particular, are used as intermediates in the synthesis of bioactive molecules, including inhibitors for enzymes like reverse transcriptase. guidechem.com Future research could investigate this compound as a core structure for developing novel therapeutic agents. Its specific substitution pattern could be fine-tuned to interact with various biological targets, such as kinases, G-protein coupled receptors, or ion channels. Collaborative research between synthetic chemists and pharmacologists would be essential to design, synthesize, and evaluate libraries of related compounds for potential therapeutic activities, including anti-inflammatory or anti-neurodegenerative properties. researchgate.net

Agrochemicals: Substituted pyridines are a well-established class of compounds in the agrochemical industry, used as herbicides, insecticides, and fungicides. uni-muenster.de The specific structure of this compound could be a starting point for the discovery of new crop protection agents. Research in this area would involve collaboration between chemists and agricultural scientists to synthesize and screen derivatives for biological activity against various pests and weeds, while also evaluating their environmental fate and toxicology.

Coordination Chemistry: The amine and pyridine nitrogen atoms in this compound make it an interesting candidate as a bidentate or monodentate ligand for metal complexes. Research could focus on synthesizing and characterizing its coordination complexes with various transition metals. These complexes could then be investigated for catalytic activity in organic transformations, such as cross-coupling reactions or hydrogenations, contributing to the field of organometallic chemistry and catalysis.

Q & A

Q. What are the most reliable synthetic routes for preparing N-ethyl-4-methylpyridin-3-amine, and what analytical techniques validate its purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a copper-catalyzed Ullmann-type coupling can introduce the ethyl group to the pyridine core under inert atmospheres (e.g., N₂) . Key steps include:

  • Reaction Optimization : Use cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35–50°C for 48 hours to improve yield .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization .
  • Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 8.87 ppm for pyridine protons) and High-Resolution Mass Spectrometry (HRMS) (e.g., m/z 215 [M+H]⁺) .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

Methodological Answer: Compare analogs like 3-Methylpyridin-4-amine ( ) and N-ethyl derivatives using:

  • Computational Tools : Calculate logP (lipophilicity) and pKa (basicity) via software like MarvinSketch.
  • Experimental Data : Measure solubility in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) .
  • Structural Analysis : Use X-ray crystallography (via SHELX programs) to correlate substituent orientation with stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency when scaling up the synthesis of this compound?

Methodological Answer: Contradictions often arise from solvent effects or catalyst loading. To address this:

  • Design of Experiments (DoE) : Vary parameters like temperature (30–70°C), catalyst (CuBr vs. Pd), and solvent (DMF vs. toluene) in a factorial design .
  • Kinetic Studies : Monitor reaction progress via UPLC (Ultra Performance Liquid Chromatography) with UV detection at 254 nm to identify rate-limiting steps .
  • Scale-Up Mitigation : Use microreactors for continuous flow synthesis to maintain consistent heat/mass transfer .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models:

  • Target Selection : Dock against receptors like COX-2 (PDB ID: 5KIR) to predict binding affinity .
  • Descriptor Analysis : Use electronic (HOMO/LUMO) and steric (molar refractivity) parameters to correlate substituent effects with activity .
  • Validation : Compare in silico results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., dehalogenated or dimerized products) .
  • Catalyst Screening : Test ligands like 1,10-phenanthroline to enhance copper catalyst selectivity .
  • In Situ Monitoring : Employ FTIR to track reactive intermediates (e.g., amine radicals) and adjust conditions dynamically .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.